molecular formula C23H24BrNO2 B3019098 (1s,3r,5R,7S)-3-(4-((E)-(5-bromo-2-hydroxybenzylidene)amino)phenyl)adamantan-1-ol CAS No. 391220-58-9

(1s,3r,5R,7S)-3-(4-((E)-(5-bromo-2-hydroxybenzylidene)amino)phenyl)adamantan-1-ol

Cat. No.: B3019098
CAS No.: 391220-58-9
M. Wt: 426.354
InChI Key: SKBIBFMWLDMRFV-DHRITJCHSA-N
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Description

The compound (1s,3r,5R,7S)-3-(4-((E)-(5-bromo-2-hydroxybenzylidene)amino)phenyl)adamantan-1-ol is a complex organic molecule featuring an adamantane core, a brominated hydroxybenzylidene group, and an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,3r,5R,7S)-3-(4-((E)-(5-bromo-2-hydroxybenzylidene)amino)phenyl)adamantan-1-ol typically involves multiple steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by a series of functional group transformations to introduce the hydroxyl group at the desired position.

    Bromination of Hydroxybenzaldehyde: 5-bromo-2-hydroxybenzaldehyde is prepared by brominating 2-hydroxybenzaldehyde using bromine in an appropriate solvent such as acetic acid.

    Schiff Base Formation: The key step involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 4-aminophenyladamantanol under acidic conditions to form the Schiff base (imine) linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the adamantane core can undergo oxidation to form a ketone.

    Reduction: The imine linkage can be reduced to form an amine.

    Substitution: The bromine atom on the benzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH₄ (Sodium borohydride).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (Sodium hydroxide).

Major Products

    Oxidation: Formation of adamantanone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, the compound’s structure suggests potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules could be leveraged in drug discovery and development.

Medicine

In medicine, the compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its mechanism of action and therapeutic potential is ongoing.

Industry

Industrially, the compound could be used in the development of advanced materials, such as polymers with specific properties or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (1s,3r,5R,7S)-3-(4-((E)-(5-bromo-2-hydroxybenzylidene)amino)phenyl)adamantan-1-ol exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The brominated hydroxybenzylidene group may facilitate binding to active sites, while the adamantane core provides structural stability and enhances bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

    Schiff bases: Similar Schiff base compounds that exhibit a range of biological activities.

    Brominated phenols: Compounds like bromophenol blue, used as pH indicators and in various chemical applications.

Uniqueness

What sets (1s,3r,5R,7S)-3-(4-((E)-(5-bromo-2-hydroxybenzylidene)amino)phenyl)adamantan-1-ol apart is its combination of an adamantane core with a brominated hydroxybenzylidene group, providing a unique structural framework that may confer distinct biological and chemical properties.

This detailed overview highlights the significance of this compound in various fields, emphasizing its potential applications and unique characteristics

Properties

IUPAC Name

3-[4-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenyl]adamantan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrNO2/c24-19-3-6-21(26)17(8-19)13-25-20-4-1-18(2-5-20)22-9-15-7-16(10-22)12-23(27,11-15)14-22/h1-6,8,13,15-16,26-27H,7,9-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBIBFMWLDMRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)C4=CC=C(C=C4)N=CC5=C(C=CC(=C5)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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